molecular formula C12H21NO3 B1276515 3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid CAS No. 91691-00-8

3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid

Cat. No. B1276515
CAS RN: 91691-00-8
M. Wt: 227.3 g/mol
InChI Key: RCADQIRMKGJSHI-UHFFFAOYSA-N
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Description

The compound "3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid" is a structurally complex molecule that may be related to the cyclopentane derivatives discussed in the provided papers. These derivatives are of interest due to their potential applications in medicinal chemistry and materials science. The papers provided explore various aspects of cyclopentane derivatives, including their synthesis, molecular structure, and physical and chemical properties.

Synthesis Analysis

The synthesis of cyclopentane derivatives is a topic of interest due to their potential applications. Paper details an improved synthesis method for trimethylcyclopentane-carboxylic acids, which are precursors to other complex molecules. The synthesis involves dehydration reactions and has been optimized to reduce side reactions. Similarly, paper describes the synthesis of conformationally constrained aminobicyclo[3.3.0]octane dicarboxylic acids, which are synthesized from a diketone precursor through a series of reactions including reduction, oxidation, and hydrolysis.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is crucial for their function. Paper investigates the polymorphism and thermal behavior of a cyclopentane carboxylic acid derivative, revealing the presence of different types of intermolecular hydrogen bonds. Paper uses spectroscopic methods to analyze the structure of a trimethylcyclopentanecarboxylic acid derivative, confirming differences in the conformation of the carboxyl group and intermolecular hydrogen bonds between polymorphs.

Chemical Reactions Analysis

The reactivity and chemical behavior of cyclopentane derivatives are influenced by their molecular structure. Although the papers provided do not directly discuss the chemical reactions of "this compound," they do provide insights into the reactivity of similar compounds. For example, paper demonstrates the use of cyclopentane-1,3-dione as an isostere for carboxylic acids, which could imply potential reactivity patterns for carboxylic acid derivatives in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are key to their practical applications. Paper highlights the physical-chemical properties of cyclopentane-1,3-diones, suggesting their suitability as carboxylic acid isosteres. Paper discusses the synthesis and characterization of a pyrrole derivative, including its thermodynamic properties and molecular interactions, which could be analogous to the properties of the compound .

Scientific Research Applications

Synthesis and Characterization

The compound 3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, although not directly mentioned, is structurally similar to compounds discussed in several studies. For instance, Huang et al. (2003) synthesized and characterized (1S,3R)-3-carbamoyl-2,2,3-trimethylcyclopentane-1-carboxylic acid using various techniques like IR, EA, ES-MS, NMR, and X-ray diffraction (Wei Huang et al., 2003). Similarly, Nie et al. (2002) prepared a chiral compound, 3-aminocarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid, from (1R,3S)-camphoric acid and analyzed its structure (J. Nie et al., 2002).

Quality Control in Pharmaceutical Production

Metelev et al. (2022) developed methods for determining the content of residual organic solvents in a new pharmaceutical substance structurally related to this compound (Anton V. Metelev et al., 2022). This study highlights the importance of eliminating toxic or carcinogenic compounds during the production of pharmaceutical substances.

Luminescence in Metal-Organic Frameworks

Guo et al. (2012) reported on a metal-organic framework involving a compound similar to this compound. They investigated the solvothermal synthesis, structure, and luminescence properties of this framework (Sheng-Qi Guo et al., 2012).

Application in Supramolecular Chemistry

The use of similar compounds in supramolecular chemistry was explored by Zakaria et al. (2003), who studied (1R,3S)-camphoric acid as a building block in forming adducts with organic polyamines (C. M. Zakaria et al., 2003). This research demonstrates the potential of structurally related compounds in the design of complex molecular architectures.

Safety and Hazards

Due to its high toxicity and carcinogenic properties shown in animal experiments and presumably also in humans, dimethylcarbamoyl chloride can only be used under stringent safety precautions .

properties

IUPAC Name

3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2)8(9(14)13(4)5)6-7-12(11,3)10(15)16/h8H,6-7H2,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCADQIRMKGJSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00414688
Record name 3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00414688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91691-00-8
Record name 3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00414688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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